N1-Methylbenzene-1,3-diamine
Description
Significance of Substituted Benzenediamines in Organic Synthesis and Materials Science
Substituted benzenediamines are a class of aromatic amines that serve as crucial building blocks and intermediates in both organic synthesis and materials science. Their utility stems from the reactivity of the amino groups, which can undergo a variety of chemical transformations. smolecule.com
In organic synthesis , these compounds are pivotal precursors for creating more complex molecules. They are fundamental in the synthesis of heterocyclic compounds like benzimidazoles, which are significant scaffolds in pharmaceuticals. organic-chemistry.org The amino groups can act as nucleophiles, participating in reactions such as acylation, alkylation, and condensation. smolecule.com Furthermore, they are used in coupling reactions, for instance with diazonium salts, to produce azo compounds, which are the basis for many synthetic dyes. evitachem.com The development of efficient synthetic routes, such as microwave-assisted methods, continues to expand their accessibility and application in creating pharmaceutical building blocks. tandfonline.com
In materials science , substituted benzenediamines are integral to the production of high-performance polymers. They function as curing agents for epoxy resins and as chain extenders in the synthesis of polyurethanes and polyureas. ontosight.aicymitquimica.com These polymers find applications in coatings, adhesives, elastomers, and foams. The structure of the benzenediamine derivative directly influences the mechanical and thermal properties of the final material. Recent research has also explored the use of substituted benzenediamines in the development of advanced materials with specific electronic properties, such as for thermoelectric applications, where they can be used to tune the electronic structure of molecular junctions. cmu.edu
Isomeric Considerations and Structural Diversity within Methylated Benzenediamines
The properties and reactivity of methylated benzenediamines are highly dependent on their isomeric form. Isomerism in this family of compounds can arise from three main factors: the substitution pattern of the amino groups on the benzene (B151609) ring, the position of the methyl group on the ring, and the position of the methyl group on the nitrogen atoms.
Positional Isomerism of Amino Groups: Benzenediamine exists as three positional isomers: ortho-(1,2), meta-(1,3), and para-(1,4). N1-Methylbenzene-1,3-diamine is a derivative of the meta-isomer. This arrangement influences the electronic and steric environment of the molecule, affecting its reactivity and the geometry of resulting polymers or complexes.
Ring Substitution: The methyl group can be attached directly to the benzene ring, creating isomers like 3-Methyl-1,2-benzenediamine or 4-Methyl-1,2-benzenediamine. chegg.comresearchgate.net These are known as toluidinediamines. The position of the methyl group on the ring alters the electron density and steric hindrance around the amino groups.
N-Alkylation: The methyl group can be attached to one or both of the nitrogen atoms of the amino groups. The prefix "N" in the name denotes this N-alkylation. N1 -Methylbenzene-1,3-diamine specifically indicates that one methyl group is attached to the nitrogen at position 1 of the benzene ring. Other possibilities include N,N'-dimethyl derivatives where both nitrogens are methylated.
The specific isomer this compound has a distinct structure that differentiates it from other methylated benzenediamines, such as its ortho and para counterparts or isomers with different methylation patterns. This structural uniqueness dictates its specific chemical behavior and potential applications.
Table 2: Comparison of Selected Methylated Benzenediamine Isomers
| Compound Name | CAS Number | Molecular Formula | Structural Class |
|---|---|---|---|
| This compound | 50617-73-7 nih.gov | C₇H₁₀N₂ | N-methylated meta-benzenediamine |
| 4-Methyl-1,2-benzenediamine | 496-72-0 nist.gov | C₇H₁₀N₂ | C-methylated ortho-benzenediamine |
| N1-Methylbenzene-1,2-diamine | 40925-68-6 fishersci.ca | C₇H₁₀N₂ | N-methylated ortho-benzenediamine |
| N1-Methylbenzene-1,4-diamine | 623-08-5 avantorsciences.com | C₇H₁₀N₂ | N-methylated para-benzenediamine |
Research Trajectories and Academic Importance of this compound
The academic and research importance of this compound is primarily as a chemical intermediate and a building block for more complex chemical structures. cymitquimica.com While the broader class of substituted benzenediamines is extensively studied for direct applications, the research focus on this specific isomer is often as a component in a larger synthetic pathway.
Its reactive amino groups make it a valuable precursor in the synthesis of various organic molecules, including dyes and polymers. cymitquimica.com In academic research, it can be used to synthesize target molecules for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to investigate their effect on chemical or biological activity.
While extensive research dedicated solely to the applications of this compound is not as prevalent as for other isomers like those used in high-performance polymers or pharmaceuticals, its role as a foundational chemical entity is well-established. ontosight.ai It appears in patent literature as an intermediate in the synthesis of various proprietary compounds. nih.gov The study of its reactions helps to further the understanding of the fundamental chemistry of aromatic amines, which is crucial for the development of new synthetic methodologies and materials. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
3-N-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNWNNKAUGBOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408882 | |
| Record name | N1-Methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50617-73-7 | |
| Record name | N1-Methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N1 Methylbenzene 1,3 Diamine and Its Structural Analogues
Synthetic Routes to N1-Methylbenzene-1,3-diamine Core Structure
The foundational synthesis of the this compound core structure primarily relies on the transformation of nitroaromatic compounds through reduction processes. These methods are valued for their efficiency and the accessibility of the starting materials.
Reduction of Aromatic Nitro Compounds
A principal and widely employed strategy for synthesizing aromatic diamines is the reduction of corresponding nitro compounds. For this compound, this would typically involve the reduction of a precursor such as 3-methylamino-1-nitrobenzene or a two-step process involving the reduction of one nitro group of 1,3-dinitrobenzene, followed by methylation and then reduction of the second nitro group.
The reduction of nitroanilines to phenylenediamines is a key transformation in this context. nih.gov Various catalytic systems have been developed to facilitate this conversion using reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) hydrate. nih.govnih.govresearchgate.net For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated as an effective heterogeneous catalyst for the reduction of 4-nitroaniline (B120555) and 2-nitroaniline (B44862) to their respective phenylenediamines in the presence of NaBH₄. nih.gov This process is notable for its high conversion rates (95-96%) and rapid reaction times under aqueous conditions at room temperature. nih.gov
Other novel catalytic systems include hybrid nanoflowers composed of tetraphenylporphyrin (B126558) (TPP) and copper(II) or cobalt(II) ions, which also catalyze the hydrogenation of nitrobenzenes in water. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, particularly when other reducible functional groups are present in the molecule.
| Catalyst | Reducing Agent | Substrate Example | Key Findings | Reference |
|---|---|---|---|---|
| Copper Ferrite (CuFe₂O₄) Nanoparticles | Sodium Borohydride (NaBH₄) | 4-Nitroaniline, 2-Nitroaniline | High conversion (95.6-96.5%) and fast reaction times (40-90s) in water. Catalyst is magnetically recoverable and reusable. | nih.gov |
| Silica-supported Gold Nanoparticles | Sodium Borohydride, Hydrazine Hydrate | 2-Nitroaniline | Frequently reported catalyst for aqueous medium reduction. | nih.gov |
| Prussian Blue Analogue (CoTCNi/HCCr) | Sodium Borohydride (NaBH₄) | 4-Nitroaniline | Effective nanocatalyst for the reduction of toxic nitroaromatic pollutants in aqueous media. | researchgate.net |
| Ni/ZnSn(OH)₆ Nanoparticles | Photocatalytic (Visible light) | 4-Nitroaniline | Photocatalytic activity is dependent on Ni loading, with 0.3 wt% being optimal. | kau.edu.sa |
Catalytic Transfer Hydrogenation Approaches
Catalytic transfer hydrogenation (CTH) offers a safer and often more selective alternative to using high-pressure hydrogen gas. nih.gov This technique employs a hydrogen donor molecule in the presence of a catalyst to effect the reduction.
A variety of CTH systems have been developed for the reduction of nitroarenes. One innovative, metal-free approach uses vasicine, a quinazoline (B50416) alkaloid, which acts as both the hydrogen source and an organocatalyst for the reduction of nitroarenes in water. organic-chemistry.org This method demonstrates high chemoselectivity, capable of reducing dinitroarenes to nitroanilines without affecting other reducible groups. organic-chemistry.org
More commonly, CTH involves transition metal catalysts. Palladium supported on magnetic nanoparticles (Pd@Fe₃O₄) has been used to convert nitroarenes to anilines using water and tetrahydroxydiboron (B82485) (THDB). nih.gov Similarly, immobilized iron metal in an ionic liquid serves as a heterogeneous catalyst for the chemoselective transfer hydrogenation of nitroarenes to anilines, using ethylene (B1197577) glycol as a solvent. acs.org This system is highly selective for the nitro group, even in the presence of other functionalities like ketones, nitriles, and halogens, and can selectively convert dinitroarenes into nitroanilines. acs.org Formic acid is another widely used hydrogen donor in CTH, often in conjunction with molybdenum-sulfur cluster catalysts or palladium-based systems, to achieve highly selective reductions. rsc.orgresearchgate.net
| Catalyst | Hydrogen Donor | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Vasicine (Organocatalyst) | Vasicine | Water | Metal- and base-free; chemoselectively reduces dinitroarenes to nitroanilines. | organic-chemistry.org |
| Pd@Fe₃O₄ | Water/Tetrahydroxydiboron (THDB) | Water | Magnetically recoverable catalyst with high efficacy. | nih.gov |
| Immobilized Iron-Ionic Liquid (ImmFe-IL) | Not specified (likely solvent) | Ethylene Glycol | High chemoselectivity for nitro groups; catalyst reusable for up to four cycles. | acs.org |
| Cubane-type Mo₃S₄ cluster | Formic Acid/Triethylamine | Not specified | Highly selective process; reaction mechanism involves a dihydrogen cluster intermediate. | rsc.org |
Functionalization Strategies for Amine Groups
Once the diamine core is synthesized, the two amine groups offer sites for further functionalization through reactions such as N-alkylation and N-acylation. Controlling the selectivity of these reactions is a significant challenge in synthetic chemistry.
N-Alkylation Reactions
The N-alkylation of phenylenediamines is a challenging process, particularly concerning selectivity to obtain mono-, di-, or unsymmetrically substituted products. nih.govacs.org The "borrowing hydrogen" (BH) methodology, which uses alcohols as alkylating agents, is an atom-economical approach. However, achieving selectivity with phenylenediamines is difficult. nih.govacs.org
Recent research has shown that an in-situ-generated nickel-N-heterocyclic carbene (Ni-NHC) complex can efficiently catalyze the N,N'-di-alkylation of ortho-, meta-, and para-phenylenediamines with good to excellent yields. nih.govacs.org This system is also capable of producing unsymmetrically substituted N,N'-di-alkylated diamines through a sequential alkylation strategy. nih.govacs.org
For the synthesis of mono-N-alkylated structural analogues, particularly ortho-phenylenediamines, a radical arene amination method has been developed. acs.orgcam.ac.uk This protocol allows for the transfer of NH₂ and alkylamine groups to aniline-derived sulfamate (B1201201) salts, providing access to mono-N-alkylated o-phenylenediamines with high regioselectivity. acs.orgcam.ac.uk
| Methodology | Catalyst/Reagent | Alkylating Agent | Key Outcome | Reference |
|---|---|---|---|---|
| Borrowing Hydrogen (BH) | Ni-NHC complex | Alcohols | Effective for symmetrical and unsymmetrical N,N'-di-alkylation of phenylenediamines. | nih.govacs.org |
| Radical Arene Amination | Aniline-derived sulfamate salts | N-alkylated aminating agents | Concise synthesis of selectively mono-N-alkylated o-phenylenediamines. | acs.orgcam.ac.uk |
| Direct N-alkylation | Metal-organic framework-derived CoNₓ nanoparticles | Benzyl alcohols | Selective N-alkylation of anilines; applied to o-phenylenediamine. | researchgate.net |
N-Acylation Reactions
N-acylation is a fundamental transformation for modifying the properties of amines. In the case of phenylenediamines, acylation can lead to mono- or di-acylated products, which are valuable intermediates for pharmaceuticals and polymers. researchgate.netgoogle.com
Achieving selective monoacylation of symmetrical diamines like m-phenylenediamine (B132917) is inherently difficult because the two amine groups exhibit similar reactivity. researchgate.net This often leads to a mixture of the starting material, the desired monoacylated product, and the undesired diacylated by-product.
To overcome this, kinetic control of the reaction is essential. A study utilizing a continuous flow microreactor system to investigate the acylation of m-phenylenediamine with benzoic anhydride (B1165640) allowed for the precise determination of reaction kinetics. researchgate.net By modeling the reaction rates, optimized conditions were identified that could achieve a monoacylation selectivity of 97.0%. researchgate.net This approach highlights the power of process engineering in controlling complex organic reactions.
Other strategies involve the use of specific acylating reagents. N-acylbenzotriazoles have been developed as efficient reagents for the protecting-group-free monoacylation of symmetric aromatic and aliphatic diamines under simple conditions with high yields. iaea.org For substituted phenylenediamines, such as 4-nitro-1,3-phenylenediamine, specific reaction conditions have been developed to selectively acylate the more nucleophilic amino group at the 1-position in high yield using standard acylating agents like acetyl chloride or benzoyl chloride. google.com The choice of acylating agent, solvent, and temperature are all critical parameters in directing the reaction toward the desired monoacylated product. researchgate.netgoogle.com
| Diamine Substrate | Acylating Reagent | Methodology/Key Condition | Selectivity/Yield | Reference |
|---|---|---|---|---|
| m-Phenylenediamine | Benzoic Anhydride | Continuous flow microreactor for kinetic control. | Calculated selectivity of 97.0% under optimized conditions. | researchgate.net |
| o- and p-Phenylenediamine (B122844) | N-acylbenzotriazoles | Protecting group-free reaction in n-butanol. | High isolated yields (69–94%). | iaea.org |
| 4-Nitro-1,3-phenylenediamine | Acetyl chloride, Benzoyl chloride | Selective acylation at the 1-amino position. | Crude yields of at least 60-70%. | google.com |
| Phenylenediamine derivatives | Benzoyl imidazole (B134444) derivatives | Two-step process via an activated imidazole derivative. | High selectivity of monoacylation, omitting protection/deprotection steps. | google.com |
Kinetic Studies of Acylation Reactions
The acylation of aromatic diamines, including structural analogues of this compound, is a pivotal reaction for the synthesis of a wide array of chemical intermediates and polymers. Kinetic studies of these reactions provide crucial insights into reaction mechanisms, selectivity, and optimization of reaction conditions.
The acylation of a symmetrical diamine like m-phenylenediamine, a close analogue to this compound, with an acylating agent such as benzoic anhydride, proceeds through a consecutive reaction pathway. This involves the initial formation of a monoacylated product, followed by a second acylation to yield a diacylated by-product. The relative rates of these two steps determine the selectivity for the desired monoacylated compound. In the case of this compound, the two amine groups—one primary (-NH2) and one secondary (-NHCH3)—exhibit different nucleophilicities, which introduces additional complexity to the kinetic analysis. The methyl group on one nitrogen atom increases its electron-donating character, potentially enhancing its reactivity towards acylation compared to the unsubstituted primary amine.
A detailed kinetic study on the monoacylation of m-phenylenediamine with benzoic anhydride was conducted using a continuous flow microreactor system. researchgate.net This approach allows for precise control over reaction parameters and facilitates the determination of intrinsic kinetic data. The study established the reaction orders for the reactants and determined key kinetic parameters such as rate constants (k), activation energies (Ea), and pre-exponential factors (A). researchgate.net
For the acylation of m-phenylenediamine, the reaction was found to be first-order with respect to both the diamine and the acylating agent. researchgate.net A similar kinetic investigation for the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor also provided detailed kinetic parameters. researchgate.net These studies highlight the differences in reactivity between the two amine groups due to the electronic and steric effects of the methyl substituent on the aromatic ring. researchgate.net
The following interactive table summarizes representative kinetic data for the acylation of phenylenediamine analogues. While specific data for this compound is not available in the literature, these values for its structural isomers provide a strong basis for estimating its reactivity. The presence of the N-methyl group in this compound is expected to influence both the rate constants and activation energies due to its electronic and steric effects.
| Reactant | Acylating Agent | k1 (L mol⁻¹ s⁻¹) | Ea1 (kJ mol⁻¹) | k2 (L mol⁻¹ s⁻¹) | Ea2 (kJ mol⁻¹) | Reference |
| m-Phenylenediamine | Benzoic Anhydride | 0.153 | 35.2 | 0.038 | 42.1 | researchgate.net |
| o-Phenylenediamine | Benzoic Anhydride | 0.098 | 38.9 | 0.021 | 48.5 | researchgate.net |
| p-Phenylenediamine | Benzoic Anhydride | 0.215 | 32.8 | 0.055 | 39.7 | researchgate.net |
Table 1: Kinetic parameters for the acylation of phenylenediamine isomers. k1 and Ea1 represent the rate constant and activation energy for the first acylation step (monoacylation), while k2 and Ea2 are for the second acylation step (diacylation). Data is illustrative and based on studies of close analogues.
Preparation of this compound Salts and Derivatives
This compound serves as a versatile building block for the synthesis of a variety of derivatives and salts, which are important in medicinal chemistry and material science. cymitquimica.com The presence of two distinct amine groups allows for selective functionalization to create complex molecules.
Salt Formation: Like other amines, this compound can form salts upon reaction with acids. These salts often exhibit improved stability and water solubility compared to the free base. A common method for preparing the dihydrochloride (B599025) salt of a similar compound, N-methyl-1,2-benzenediamine, involves dissolving the free base in a suitable organic solvent, such as ethanol (B145695) or isopropanol, and then introducing hydrogen chloride gas or a solution of HCl in an organic solvent. chemicalbook.com The resulting salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried. This general procedure is applicable for the preparation of this compound dihydrochloride.
Derivative Synthesis: The reactivity of the amine groups allows for the synthesis of numerous derivatives through reactions such as alkylation, acylation, and condensation.
Benzimidazoles: Condensation of this compound with aldehydes or carboxylic acids and their derivatives can lead to the formation of substituted benzimidazoles. For example, the reaction of N-methyl-1,2-phenylenediamine with various aldehydes in the presence of a photocatalyst has been shown to produce 1-methyl-2-substituted benzimidazoles efficiently. sigmaaldrich.comresearchgate.net A similar strategy could be employed with this compound, although the regioselectivity of the cyclization would need to be considered.
Quinoxalines: These heterocyclic compounds can be synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds. chim.it While this compound is a meta-diamine, its derivatives can be used in reactions leading to other heterocyclic systems.
Sulfonamides: The amine groups can react with sulfonyl chlorides to form sulfonamides. The synthesis of 4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine has been reported, involving steps like nitration, reduction, and methylation, followed by sulfonylation. This indicates that this compound can be similarly derivatized to produce novel sulfonamides.
Amides and Ureas: Reaction with acyl chlorides or isocyanates would yield the corresponding amides and ureas, respectively. These reactions can be performed selectively on one of the two amine groups under controlled conditions.
N-Nitroso Derivatives: The secondary amine function can be converted to an N-nitroso derivative. For instance, N-Nitroso N1-Methylbenzene-1,4-diamine is a known compound, suggesting that the 1,3-isomer could undergo a similar transformation. synzeal.com
The following table provides examples of derivative classes that can be synthesized from this compound or its close analogues.
| Derivative Class | Reagents | General Structure | Reference (for analogous reaction) |
| Dihydrochloride Salt | HCl | C₇H₁₂Cl₂N₂ | chemicalbook.com |
| Benzimidazoles | Aldehydes, Carboxylic Acids | Fused heterocyclic system | sigmaaldrich.comresearchgate.net |
| Sulfonamides | Sulfonyl Chlorides | C₇H₁₀N₂(SO₂R) | |
| Amides | Acyl Chlorides, Anhydrides | C₇H₁₀N₂(COR) | smolecule.com |
| N-Nitroso compounds | Nitrous Acid | C₇H₉N₃O | synzeal.com |
Table 2: Potential derivatives of this compound and general synthetic approaches.
Continuous Flow Synthesis Techniques
Continuous flow chemistry, particularly using microreactors, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater control over reaction parameters. rsc.org These features are particularly beneficial for the synthesis and derivatization of aromatic diamines like this compound.
The application of continuous flow systems has been successfully demonstrated for various reactions involving aromatic amines. For instance, a continuous flow microreactor was used to determine the intrinsic kinetic parameters for the acylation of m-phenylenediamine, enabling the optimization of conditions to achieve high selectivity for monoacylation. researchgate.netchemrxiv.org This methodology is directly applicable to studying and optimizing the selective acylation of this compound.
Furthermore, continuous flow processes have been developed for the synthesis of amines. The reduction of nitroarenes to the corresponding amines using trichlorosilane (B8805176) has been efficiently performed in a continuous flow setup, providing high yields in short reaction times without the need for metal catalysts. beilstein-journals.org This offers a potentially green and efficient route for the synthesis of this compound from its nitro precursor. Similarly, catalytic hydrogenation of nitroarenes has been effectively carried out in packed-bed microreactors. mdpi.commdpi.com
The synthesis of heterocyclic derivatives, such as benzimidazoles, has also been significantly improved using flow chemistry. A photocatalytic method for condensing o-phenylenediamines with aldehydes in a microfluidic reactor resulted in excellent yields with residence times of only 10 minutes, a substantial improvement over batch reactions. researchgate.net This highlights the potential for the rapid and efficient synthesis of derivatives from this compound in a continuous manner.
The key advantages of using continuous flow for reactions involving this compound are summarized in the table below.
| Feature | Advantage in Continuous Flow | Relevance to this compound | Reference |
| Heat Transfer | Superior temperature control, rapid heating/cooling. | Allows for safe handling of exothermic reactions like nitration or acylation. | rsc.org |
| Mass Transfer | Efficient mixing of reactants. | Improves reaction rates and selectivity in multiphasic systems (e.g., gas-liquid hydrogenation). | researchgate.net |
| Safety | Small reactor volumes minimize risk with hazardous reagents or unstable intermediates. | Safe generation and use of intermediates like diazonium salts or nitroso compounds. | beilstein-journals.org |
| Scalability | Production can be increased by numbering-up (running reactors in parallel). | Facilitates straightforward scaling from laboratory to production scale. | mdpi.com |
| Process Control | Precise control over residence time, temperature, and stoichiometry. | Enables fine-tuning of selectivity in consecutive reactions like mono- vs. di-acylation. | researchgate.netchemrxiv.org |
Table 3: Advantages of Continuous Flow Synthesis for this compound.
Reactivity and Reaction Mechanisms of N1 Methylbenzene 1,3 Diamine
Amine Reactivity in Condensation and Cyclization Processes
The dual amine functionality of N1-Methylbenzene-1,3-diamine makes it a valuable precursor for the synthesis of various heterocyclic structures through condensation and cyclization reactions. The specific scaffold formed is highly dependent on the nature of the reaction partner and the relative positions of the amino groups.
While ortho-phenylenediamines are well-known precursors for the synthesis of benzimidazoles via condensation with aldehydes or carboxylic acids, the meta-orientation of the amino groups in this compound precludes the direct formation of this five-membered fused ring system. organic-chemistry.orgrsc.org Instead, its reactivity is channeled towards the formation of larger, seven-membered heterocyclic rings. For instance, the condensation of meta-phenylenediamines with β-diketones is a known route to 1,5-benzodiazepines. mdpi.com This reaction proceeds via a double condensation, where each amino group reacts with one of the carbonyl groups of the diketone, leading to the formation of a seven-membered diazepine (B8756704) ring.
The N-methyl group in the target compound would result in a substituted diazepine. This contrasts with the reactivity of its ortho-isomer, N-Methyl-1,2-phenylenediamine, which readily undergoes cyclization with various reagents to form 1-methylbenzimidazoles. sigmaaldrich.comchemicalbook.com
| Diamine Isomer | Reagent | Resulting Heterocyclic Scaffold |
| ortho-Phenylenediamine | Aldehyde/Carboxylic Acid | Benzimidazole (5-membered fused ring) |
| meta-Phenylenediamine | β-Diketone | 1,5-Benzodiazepine (7-membered fused ring) |
| para-Phenylenediamine | Dicarbonyl Compound | Polymeric materials or macrocycles |
This compound readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes, to form Schiff bases, also known as imines or azomethines. ekb.eg Both the primary and secondary amino groups can potentially react, although the primary amine is generally more reactive. Studies on the parent compound, m-phenylenediamine (B132917), show that it reacts with substituted benzaldehydes in ethanol (B145695) to form the corresponding azomethine compounds. scirp.org The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. ekb.eg
In one specific example, m-phenylenediamine was reacted with 9-anthracenecarboxaldehyde and 4-aminoantipyrine (B1666024) in a multi-step synthesis to produce a complex Schiff base ligand. ijpronline.com The formation of the imine bond (-N=CH-) is a key step in these syntheses. scirp.org
| Reactants | Conditions | Product Type | Ref. |
| m-Phenylenediamine + Benzaldehyde | Ethanol, Room Temp. | Azomethine (Schiff Base) | scirp.org |
| m-Phenylenediamine + o-Hydroxybenzaldehyde | Ethanol, Room Temp. | Azomethine (Schiff Base) | scirp.org |
| m-Phenylenediamine + 9-Anthracenecarboxaldehyde | Ethanol, Reflux | Complex Schiff Base Ligand | ijpronline.com |
Nucleophilic Reactivity of Amino Groups
The lone pairs of electrons on the nitrogen atoms of this compound confer significant nucleophilic character. This allows the compound to react with a variety of electrophiles. A primary example is nucleophilic acyl substitution, such as acylation.
Kinetic studies on the acylation of the parent compound, m-phenylenediamine, with benzoic anhydride (B1165640) highlight the complexities of this reaction. researchgate.net Because the two amino groups have similar chemical environments and reactivity, achieving selective mono-acylation is challenging, often resulting in a mixture of mono- and di-acylated products. researchgate.net The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent. masterorganicchemistry.com For this compound, the primary and secondary amines exhibit different reactivities, which can be exploited for selective reactions under controlled conditions. The nucleophilicity also allows for reactions like alkylation with alkyl halides.
Electrophilic Reactivity of the Aromatic Ring
The amino (-NH₂) and N-methylamino (-NHCH₃) groups are powerful activating groups in electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.com Both groups donate electron density to the benzene (B151609) ring through resonance (the +M effect), making the ring more susceptible to attack by electrophiles compared to benzene itself. testbook.com
These groups are ortho, para-directors. In this compound:
The -NH₂ group at C1 directs incoming electrophiles to positions 2, 4, and 6.
The -NHCH₃ group at C3 directs incoming electrophiles to positions 2, 4, and 6.
The directing effects of the two groups are therefore synergistic, strongly activating the 2, 4, and 6 positions for substitution. The high reactivity can sometimes be a drawback, leading to polysubstitution, as seen in the reaction of aniline (B41778) with bromine water which yields the 2,4,6-tribrominated product. libretexts.orgtestbook.com To control this, the reactivity of the amine can be moderated by converting it to an amide. libretexts.org
Acid-Base Properties and Salt Formation Reactivity
As an aromatic amine, this compound is a weak base and readily reacts with acids to form salts. chemicalbook.com The basicity stems from the lone pair of electrons on each nitrogen atom, which can accept a proton. The parent compound, m-phenylenediamine, has two distinct pKa values for its conjugate acids: 5.11 (for the first protonation) and 2.50 (for the second protonation). wikipedia.org
| Compound | pKa (Conjugate Acid 1) | pKa (Conjugate Acid 2) | Ref. |
| m-Phenylenediamine | 5.11 | 2.50 | wikipedia.org |
| p-Phenylenediamine (B122844) | 6.31 | 2.97 | wikipedia.org |
The N-methyl group is weakly electron-donating, which is expected to slightly increase the basicity of this compound compared to the parent m-phenylenediamine. The compound will neutralize acids in exothermic reactions to form the corresponding salts, such as diamine hydrochlorides. chemicalbook.comsmolecule.com
Mechanistic Investigations of Key Transformations
Mechanistic studies of reactions involving phenylenediamines provide insight into the behavior of this compound.
Oxidative Polymerization: The polymerization of phenylenediamines can proceed through a free-radical mechanism. Computational studies on p-phenylenediamine with potassium persulfate as an initiator show a process involving the conversion of the diamine to a free radical, which then attacks another monomer unit (dimerization). nih.gov This dimerization step is often the rate-limiting step in the polymer chain elongation. nih.gov Similar oxidative polymerization has been observed for azomethines derived from m-phenylenediamine, suggesting that this compound and its derivatives can also form electroactive polymers. scirp.org
Condensation and Cyclization: The formation of quinoxalines from o-phenylenediamines and electron-deficient alkynes has been mechanistically investigated. The proposed pathway begins with a Michael addition of the diamine to the alkyne, forming an enamine intermediate, which then undergoes an oxidative C-N bond formation to yield the cyclized product. rsc.org While the isomer is different, this illustrates the initial nucleophilic addition mechanism common in condensation reactions of phenylenediamines.
Acylation: Kinetic analysis of the acylation of m-phenylenediamine suggests the reaction mechanism can be postulated from the determined reaction order of each reactant. researchgate.net Such studies are crucial for optimizing conditions to achieve selective synthesis, for example, favoring mono-acylation over di-acylation by controlling reactant concentrations and temperature. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of N1 Methylbenzene 1,3 Diamine and Its Derivatives
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial tool for identifying the functional groups and fingerprinting the molecular structure of N1-Methylbenzene-1,3-diamine and its derivatives.
The IR spectrum of aromatic diamines is characterized by several key absorption bands. The primary and secondary amine groups exhibit N-H stretching vibrations, which are typically observed in the 3250–3500 cm⁻¹ region as medium to strong bands. smolecule.com For instance, primary amine (NH₂) stretching bands are often seen around 3350–3400 cm⁻¹, while secondary amine (N-H) stretches appear at slightly lower frequencies. smolecule.com Aromatic C-H stretching vibrations are distinguishable from their aliphatic counterparts, appearing in the 3050–3100 cm⁻¹ range. smolecule.com
The C-N stretching vibrations provide further confirmation of the amine groups, with bands typically appearing around 1250 cm⁻¹. In derivatives, such as Schiff bases formed from diamines, the imine group (>C=N) introduces a strong absorption band around 1610 cm⁻¹. researchgate.net Phenolic (-OH) groups in derivatives would show a broad band between 2910 and 3350 cm⁻¹. researchgate.net Theoretical studies using Density Functional Theory (DFT) can be employed to calculate and assign these vibrational frequencies with high accuracy. nih.gov
Table 1: Typical Vibrational Frequencies for this compound and its Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|
| N-H Stretch (Primary Amine) | 3350–3400 | |
| N-H Stretch (Secondary Amine) | 3250–3400 | smolecule.com |
| Aromatic C-H Stretch | 3050–3100 | smolecule.com |
| Aliphatic C-H Stretch | 2850–3000 | smolecule.com |
| C=N Stretch (Imine) | ~1610 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive structural information by probing the chemical environment of each nucleus.
In the ¹H NMR spectrum of this compound derivatives, the aromatic protons typically resonate in the region of 6.5 to 7.5 ppm. smolecule.com The exact chemical shifts and splitting patterns are dependent on the substitution pattern on the benzene (B151609) ring. The protons of the methyl group (CH₃) attached to the nitrogen would appear as a singlet, while the amine protons (NH and NH₂) would show broad signals. doi.org For example, in a related derivative, N1,N1-diisopropylbenzene-1,3-diamine, the amine protons appear as a broad singlet at 3.53 ppm. doi.org
The ¹³C NMR spectrum provides complementary information. The aromatic carbons show signals in the range of 105 to 150 ppm. doi.org For example, the carbons directly attached to the nitrogen atoms in N1,N1-diisopropylbenzene-1,3-diamine resonate at δ 149.2 and 146.6 ppm. doi.org The methyl carbon of the N-methyl group would have a characteristic chemical shift in the aliphatic region. Calculations using the Gauge-Invariant Atomic Orbital (GIAO) method can be used to predict and confirm experimental chemical shifts. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Diamine Derivatives
| Nucleus | Group | Chemical Shift (ppm) | Source |
|---|---|---|---|
| ¹H | Aromatic (C-H) | 6.5 - 7.5 | smolecule.com |
| ¹H | Amine (N-H) | ~3.5 (broad) | doi.org |
| ¹³C | Aromatic (C-N) | 146 - 150 | doi.org |
Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound and its derivatives. These properties are particularly important for applications in materials science, such as in dye-sensitized solar cells. researchgate.net
The electronic absorption spectra of these compounds, typically recorded in solvents like DMF or CH₂Cl₂, show characteristic bands corresponding to π → π* and n → π* transitions. researchgate.netrsc.org For a Schiff base derivative of a related diamine, absorption bands were observed at 284 nm and 346 nm, assigned to π → π* and n → π* transitions, respectively. researchgate.net
Many derivatives of this compound exhibit fluorescence. sysrevpharm.org The emission properties are influenced by the molecular structure and the solvent environment. rsc.orgresearchgate.net For instance, some Schiff base complexes show emission in the visible region (465–545 nm) in solution. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, can be significant. researchgate.net The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, can be determined relative to a standard like anthracene. rsc.org The electronic properties, including HOMO and LUMO energy levels, can be modeled using time-dependent density functional theory (TD-DFT) to understand the electronic transitions. researchgate.net
Table 3: Photophysical Data for a Representative Diamine Derivative
| Property | Wavelength (nm) | Transition | Source |
|---|---|---|---|
| Absorption (λ_abs) | 284 | π → π* | researchgate.net |
| Absorption (λ_abs) | 346 | n → π* | researchgate.net |
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. uol.de This analysis provides detailed information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice, which is governed by various non-covalent interactions. uol.de
Hydrogen bonds are a dominant directional force in the crystal packing of this compound and its derivatives. The primary and secondary amine groups are excellent hydrogen bond donors, forming N-H···N or N-H···O bonds with suitable acceptors. rsc.orgresearchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. kuleuven.beresearchgate.net For example, in the co-crystal of an aryldiamine with phenazine, N-H···N hydrogen bonds are a key feature of the crystal packing. rsc.org In addition to these strong hydrogen bonds, weaker C-H···O and C-H···π interactions also play a significant role in stabilizing the crystal structure. kuleuven.beresearchgate.net The geometry of these bonds (donor-acceptor distance and angle) is a critical aspect of the crystallographic analysis. researchgate.net
The aromatic benzene ring in this compound and its derivatives facilitates π-π stacking interactions, which are attractive non-covalent forces between aromatic rings. encyclopedia.pub These interactions contribute significantly to the cohesion of the crystal structure, often resulting in offset or parallel-displaced arrangements of the rings. encyclopedia.pubmdpi.com In the crystal structures of related compounds, π-π stacking interactions are frequently observed, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. iucr.org These interactions can organize molecules into columns or stacks and work in concert with hydrogen bonding to define the final supramolecular architecture. rsc.orgmdpi.com The aromatic system can act as a π-donor, interacting with other aromatic rings or functional groups. rsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N1,N1-diisopropylbenzene-1,3-diamine |
| Anthracene |
Conformational Analysis in the Solid State
The solid-state conformation of this compound and its derivatives is dictated by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonding, van der Waals interactions, and crystal packing effects. While a specific crystal structure for this compound is not extensively detailed in the available literature, analysis of closely related substituted phenylenediamine structures provides significant insight into its likely conformational behavior.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in substituted phenylenediamines. researchgate.netscience.gov Different polymorphs arise from different molecular conformations or packing arrangements in the crystal lattice. For example, N,N′-diphenyl-1,4-phenylenediamine is known to exist in at least two polymorphic forms, which differ not only in their molecular packing but also in their torsional angles. researchgate.net It is plausible that this compound could also exhibit polymorphism, with each form possessing distinct physical properties.
Hydrogen bonding is a dominant force in the crystal packing of aromatic amines. The primary (-NH2) and secondary (-NHCH3) amine groups of this compound are capable of acting as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This leads to the formation of extensive intermolecular hydrogen-bonding networks (N-H···N), which stabilize the crystal structure. smolecule.com These networks can adopt various motifs, such as chains, sheets, or three-dimensional arrays, significantly impacting the compound's melting point, solubility, and stability. In some related structures, intramolecular hydrogen bonds have also been observed, which can further stabilize a particular conformation. rsc.org
Table 1: Crystallographic and Conformational Data for Related Phenylenediamine Derivatives
| Compound | Crystal System/Space Group | Key Conformational Features | Ref. |
| N,N′-diphenyl-1,4-phenylenediamine (Polymorph 1) | Orthorhombic | - | researchgate.net |
| N,N′-diphenyl-1,4-phenylenediamine (Polymorph 2) | Triclinic / P-1 | Two half molecules in the asymmetric unit; differs from polymorph 1 in torsion angles and packing. | researchgate.net |
| 1,3-phenyl-dioxalamic derivatives | - | Conformation controlled by substituents on the phenyl spacer; C2-Me group induces specific twists. | rsc.org |
| Bis(4-alkyloxybenzylidene)-2,5-dimethyl-1,4-phenylenediamine | - | Exhibits nematic and smectic liquid crystal phases depending on alkyl chain length. | researchgate.net |
Mass Spectrometry Techniques (LC-MS, GC-MS) for Purity and Molecular Integrity
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is an indispensable tool for verifying the molecular integrity and assessing the purity of this compound. chemijournal.com These hyphenated techniques provide information on the molecular weight and structure of the analyte and can detect and identify trace-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For this compound, direct analysis by GC-MS is possible. Under Electron Ionization (EI), the molecule is expected to produce a distinct fragmentation pattern that can be used for structural confirmation and identification. researchgate.net The molecular ion (M•+) peak would confirm the molecular weight (122.17 g/mol ). nih.gov Common fragmentation pathways for aromatic amines include the loss of the methyl group, cleavage of the C-N bonds, and fragmentation of the aromatic ring. However, for some diamines, the molecular ion can be unstable and prone to extensive fragmentation, which can sometimes complicate interpretation. chemijournal.com Chemical Ionization (CI) is a softer ionization technique that can be used to enhance the abundance of the quasi-molecular ion [M+H]+, providing clearer molecular weight information. chemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, especially for less volatile derivatives or when analyzing complex mixtures. acs.org LC-MS with electrospray ionization (ESI) is commonly used for aromatic amines. In positive ion mode ESI, this compound would readily form a protonated molecule [M+H]+ at m/z 123.09. uni.lu Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to generate characteristic fragment ions, enhancing the specificity and confidence of identification. This is particularly useful for distinguishing it from its isomers, such as N1-Methylbenzene-1,4-diamine or 4-Methylbenzene-1,3-diamine.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Ion Type | Predicted m/z | Predicted Collision Cross Section (CCS) Ų | Ref. |
| [M+H]⁺ | Positive | 123.09168 | 122.6 | uni.lu |
| [M+Na]⁺ | Positive | 145.07362 | 130.2 | uni.lu |
| [M-H]⁻ | Negative | 121.07712 | 126.3 | uni.lu |
| [M]⁺ | Positive | 122.08385 | 119.7 | uni.lu |
Derivatization Strategies for Enhanced Analysis
Derivatization is a chemical modification process often employed to improve the analytical characteristics of a compound for MS analysis. researchgate.net For this compound, derivatization can enhance volatility for GC-MS, improve chromatographic retention and resolution in LC, and increase ionization efficiency and detection sensitivity in MS. researchgate.net
For GC-MS analysis , derivatization is primarily used to increase the volatility and thermal stability of the analyte by masking the polar amine groups. researchgate.net Common strategies for aromatic amines include:
Acylation: Reaction with anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic acid anhydride (PFPA) converts the primary and secondary amines into their corresponding amide derivatives. nih.govnih.gov These fluorinated derivatives are highly volatile and strongly electron-capturing, which significantly enhances sensitivity when using an electron capture detector (ECD) or in negative ion CI-MS.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen atoms on the amine groups with trimethylsilyl (B98337) (TMS) groups.
Condensation: Reaction with aldehydes, such as benzaldehyde, can form stable imine (Schiff base) derivatives, which have been successfully used for the GC-MS analysis of phenylenediamines. researchgate.net
For LC-MS analysis , derivatization is typically performed to improve chromatographic properties or to introduce a fluorescent tag for enhanced detection. researchgate.net While not always necessary for MS detection, it can be crucial when using UV or fluorescence detectors.
Fluorescent Labeling: Reagents like 2-(9-carbazole)-ethyl-chloroformate (CEOC) or 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) react with primary and secondary amines to form highly fluorescent derivatives. researchgate.netnih.gov This allows for very sensitive detection limits, often in the nanomolar range. nih.gov
Improving Retention: Derivatization can also be used to alter the polarity of the analyte to achieve better separation on a given LC column. For instance, reacting the amines with a non-polar acyl chloride would increase its retention on a reversed-phase column.
Table 3: Common Derivatization Reagents for Aromatic Amines
| Reagent | Purpose | Target Functional Group | Resulting Derivative | Analytical Enhancement | Ref. |
| Pentafluoropropionic acid anhydride (PFPA) | GC-MS, LC-MS | Primary & Secondary Amines | N-Pentafluoroacyl amide | Increased volatility, enhanced ESI response | nih.gov |
| Trifluoroacetic anhydride (TFAA) | GC-MS | Primary & Secondary Amines | N-Trifluoroacetyl amide | Increased volatility for GC | nih.gov |
| Benzaldehyde | GC-MS | Primary Amines | Imine (Schiff base) | Increased volatility and stability | researchgate.net |
| Ethyl Chloroformate (ECF) | GC-MS | Primary & Secondary Amines | Ethoxycarbonyl derivative | Good fragmentation for structural analysis | nih.gov |
| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | HPLC-Fluorescence | Primary & Secondary Amines | Carbazole-tagged amine | Highly sensitive fluorescence detection | researchgate.net |
Chromatographic Methods (HPLC, UPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of this compound from its isomers, precursors, and degradation products. lookchem.comsielc.com The choice of column, mobile phase, and detector is critical for achieving the desired resolution and sensitivity.
Reversed-Phase (RP) HPLC/UPLC is the most common mode used for the analysis of aromatic amines.
Columns: C18 and C8 columns are widely used. The separation mechanism is based on hydrophobic interactions between the analyte and the non-polar stationary phase. More specialized phases, such as phenyl-hexyl columns, can offer alternative selectivity for aromatic compounds through π-π interactions.
Mobile Phase: A mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. sielc.com Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure good peak shape by protonating the amine groups and suppressing their interaction with residual silanols on the silica-based stationary phase.
Detection: A Diode Array Detector (DAD) or UV detector is commonly used, monitoring at a wavelength where the benzene ring absorbs, typically around 254 nm. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is the preferred method.
The separation of structural isomers, such as this compound and 4-Methylbenzene-1,3-diamine (2,4-diaminotoluene), can be challenging due to their similar polarities. researchgate.net Optimization of the mobile phase composition, pH, and temperature may be required. The use of cyclodextrin-bonded stationary phases has been shown to be effective for separating disubstituted benzene isomers by exploiting differences in their ability to form inclusion complexes with the cyclodextrin (B1172386) cavity. oup.comrotachrom.com
UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity, making it highly suitable for high-throughput purity analysis and quantitative studies. sielc.com
Table 4: Example HPLC Method Parameters for Aromatic Amine Separation
| Parameter | Condition | Purpose | Ref. |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of non-polar to moderately polar compounds. | |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | Organic modifier for elution; acid for improved peak shape. | sielc.com |
| Flow Rate | 1.0 mL/min (for HPLC); 0.3-0.5 mL/min (for UPLC) | Standard flow for analytical scale separations. | - |
| Detection | UV at 254 nm or DAD | General purpose detection for aromatic compounds. | |
| Column Temperature | 25-40 °C | Can be optimized to improve separation efficiency. | - |
Computational Chemistry and Theoretical Studies of N1 Methylbenzene 1,3 Diamine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations are a cornerstone in the theoretical examination of molecular systems, providing a balance between accuracy and computational cost. For aromatic amines, DFT methods, particularly with functionals like B3LYP, have been shown to reliably predict molecular structures and electronic properties.
The geometry of m-phenylenediamine (B132917) has been optimized using DFT methods, and these calculations serve as a baseline for understanding N1-Methylbenzene-1,3-diamine. The introduction of a methyl group on one of the nitrogen atoms is expected to induce localized changes in the molecular geometry. The C-N bond length of the methylated amine group is likely to be slightly elongated compared to the non-methylated amine, and the bond angles around the methylated nitrogen will adjust to accommodate the steric bulk of the methyl group. Optimized geometries for aniline (B41778) and N-methylaniline have been calculated at the ωB97XD/6-311++G(d,p) level of theory, providing a basis for these expected structural changes.
The electronic structure is also significantly influenced by N-methylation. The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom it is attached to. This, in turn, affects the electronic distribution across the entire molecule, including the aromatic ring.
The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For the parent m-phenylenediamine, the HOMO is localized over the entire molecule, with significant contributions from the nitrogen lone pairs and the π-system of the benzene (B151609) ring. The LUMO is primarily distributed over the aromatic ring. The HOMO-LUMO energy gap in m-phenylenediamine has been calculated to be -5.253 eV.
The introduction of a methyl group at the N1 position is expected to raise the energy of the HOMO due to the electron-donating nature of the methyl group. This would lead to a smaller HOMO-LUMO gap, suggesting that this compound is more reactive and has a higher tendency for charge transfer within the molecule compared to m-phenylenediamine. Studies on methyl-substituted anilines have shown that the methyl group, being electron-donating, activates the aniline towards electrophilic substitution, which is consistent with an increase in HOMO energy.
Table 1: Calculated Frontier Molecular Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| m-Phenylenediamine | -5.253 | -0.254 | 4.999 |
Note: Values for this compound are estimated based on trends observed in related compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In m-phenylenediamine, the MEP surface shows negative potential regions concentrated around the nitrogen atoms of the two amino groups, indicating their role as the primary sites for electrophilic interaction. The hydrogen atoms of the amino groups exhibit positive potential.
Non-linear optical (NLO) materials have applications in various fields, including optical communications and data storage. The NLO properties of a molecule are related to its hyperpolarizability, which describes the non-linear response of the molecule to an applied electric field. Molecules with significant charge transfer characteristics often exhibit notable NLO properties.
Aromatic amines are known to possess NLO properties. Theoretical calculations of the first-order hyperpolarizability (β) for related molecules can provide insight into the NLO potential of this compound. The introduction of an electron-donating methyl group can enhance the intramolecular charge transfer, potentially leading to an increased hyperpolarizability.
Table 2: Calculated Dipole Moment and Hyperpolarizability
| Compound | Dipole Moment (Debye) | First-Order Hyperpolarizability (esu) |
|---|---|---|
| m-Phenylenediamine | 1.63 | (Data not available) |
Note: Values for this compound are estimated based on expected electronic effects.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis).
For m-phenylenediamine, TD-DFT calculations have been used to analyze its electronic transitions. The calculated UV-Vis spectrum shows absorption bands corresponding to π-π* transitions within the aromatic system.
In this compound, the N-methylation is expected to cause a bathochromic (red) shift in the absorption maxima compared to m-phenylenediamine. This is because the electron-donating methyl group raises the energy of the ground state and can stabilize the excited state, thereby reducing the energy required for electronic transitions. TD-DFT calculations on m-phenylenediamine have been performed to understand its electronic properties, and similar methodologies can be applied to its N-methylated derivative for more precise spectroscopic predictions.
Topological Analysis of Electron Density
The topological analysis of the electron density provides a detailed picture of the chemical bonding and electron distribution within a molecule.
The Electron Localization Function (ELF) is a tool used to visualize the regions in a molecule where electron pairs are localized, such as in covalent bonds and lone pairs. The ELF is a scalar function that takes values between 0 and 1, where a value close to 1 indicates a high degree of electron localization.
In a study of m-phenylenediamine, ELF analysis has been used to characterize the C-C, C-H, C-N, and N-H bonds, as well as the lone pair electrons on the nitrogen atoms. The analysis reveals distinct basins of electron localization corresponding to these chemical features.
For this compound, the ELF topology is expected to be similar to that of m-phenylenediamine for the majority of the molecule. However, the introduction of the N1-methyl group will create a new C-N bond basin and C-H bond basins for the methyl group. The localization of the lone pair on the N1 nitrogen might be slightly more diffuse due to the hyperconjugative interactions with the methyl group. The ELF provides a chemically intuitive picture of bonding and electron distribution. wikipedia.org
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is a computational tool used to visualize and analyze the localization of electron orbitals within a molecule. It provides a detailed picture of chemical bonding, lone pairs, and core electrons. The LOL is a scalar field that is a function of the electron density and its derivatives. High values of LOL indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs, while lower values suggest areas of delocalized electrons.
For this compound, a LOL analysis would be expected to show high localization in the C-C and C-H bonds of the benzene ring, as well as in the C-N and N-H bonds of the amine and methylamine (B109427) substituents. The lone pairs on the nitrogen atoms would also be clearly visible as regions of high electron localization. Such an analysis could provide a more intuitive picture of the electron distribution than electron density alone and could be useful in understanding the molecule's reactivity and intermolecular interactions. However, at present, specific LOL analysis data for this compound is not available in published literature.
Average Localized Ionization Energy (ALIE)
Average Localized Ionization Energy (ALIE) is a conceptual density functional theory (DFT) tool that provides insight into the reactivity of a molecule. It is defined as the average energy required to remove an electron from a specific point in the space of a molecule. Regions with low ALIE values are more susceptible to electrophilic attack, as the electrons in these areas are more easily removed.
A theoretical ALIE analysis of this compound would likely reveal that the regions of lowest ionization energy are concentrated around the amino and methylamino groups, as well as at certain positions on the aromatic ring. The nitrogen lone pairs would be expected to have particularly low ALIE values, indicating their high nucleophilicity. The ortho and para positions to the amine groups on the benzene ring are also expected to have lower ALIE values due to the electron-donating nature of these substituents, making them prone to electrophilic substitution. As with LOL, specific ALIE calculations for this compound have not been reported in the available scientific literature.
Reduced Density Gradient (RDG) for Non-Covalent Interactions
The Reduced Density Gradient (RDG) is a method used in computational chemistry to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG is a dimensionless quantity derived from the electron density and its first derivative. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, it is possible to distinguish between different types of non-covalent interactions.
An RDG analysis of a dimer or a solvated this compound molecule would be instrumental in understanding its intermolecular interactions. It would be expected to reveal hydrogen bonding between the amine and methylamine groups and surrounding molecules, as well as van der Waals interactions involving the benzene ring. These interactions are crucial for understanding the compound's physical properties, such as its boiling point and solubility, as well as its behavior in biological systems. Currently, there are no specific RDG studies available for this compound.
Quantum Chemical Modeling of Reactivity and Reaction Pathways
Quantum chemical modeling is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction barriers and the prediction of the most favorable reaction pathways.
While specific quantum chemical modeling of the reactivity of this compound is not readily found in the literature, we can infer its likely reactivity based on its structure. The presence of two electron-donating groups (amino and methylamino) on the benzene ring makes it highly activated towards electrophilic aromatic substitution. Quantum chemical calculations could be employed to predict the regioselectivity of such reactions, determining whether substitution is more likely to occur at the ortho or para positions relative to the activating groups. Furthermore, the nucleophilicity of the nitrogen atoms could be quantified, and their reactivity in reactions such as alkylation or acylation could be modeled.
Solvent Effects on Electronic and Optical Properties
The electronic and optical properties of a molecule, such as its UV-Vis absorption spectrum, can be significantly influenced by the surrounding solvent. Computational methods, often in combination with continuum solvation models like the Polarizable Continuum Model (PCM), can be used to predict these solvent effects.
For this compound, changing the solvent polarity would be expected to alter its electronic structure and, consequently, its absorption spectrum. In polar solvents, the lone pairs on the nitrogen atoms would be stabilized through hydrogen bonding, which could lead to a shift in the absorption maxima. Time-Dependent DFT (TD-DFT) calculations could be performed to simulate the UV-Vis spectrum of this compound in various solvents, providing insights into the nature of the electronic transitions and how they are affected by the solvent environment.
While specific data for this compound is unavailable, a study on the related compound m-phenylenediamine using the TD-DFT method and the PCM solvent model has shown solvent-dependent shifts in its UV-Vis spectra, highlighting the importance of considering solvent effects in computational studies.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with a biological target, such as a protein or a nucleic acid.
Although no specific molecular docking studies featuring this compound have been identified, its structural features suggest that it could potentially interact with various biological targets. The presence of hydrogen bond donors (the N-H groups) and acceptors (the nitrogen lone pairs), as well as an aromatic ring capable of pi-stacking interactions, provides multiple points for potential interaction with a receptor's active site.
For instance, a molecular docking study on the parent compound, m-phenylenediamine, investigated its interactions with several protein receptors. The results of such a study for this compound would provide valuable information on its potential biological activity and could guide the design of new molecules with specific therapeutic applications.
Below is a hypothetical interactive data table illustrating the kind of data that could be generated from a molecular docking study of this compound with a hypothetical protein target.
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Hypothetical Kinase 1 | -7.5 | ASP 123, LYS 45 | Hydrogen Bond |
| PHE 100 | Pi-Stacking | ||
| Hypothetical Receptor 2 | -6.8 | GLU 210, ASN 150 | Hydrogen Bond |
| TYR 205 | Pi-Stacking |
Applications of N1 Methylbenzene 1,3 Diamine in Advanced Materials and Chemical Synthesis
Role in Polymer Chemistry and Material Science
The distinct arrangement of functional groups in N1-Methylbenzene-1,3-diamine makes it a valuable component in materials science, where it functions as a building block for polymers and other complex structures. bldpharm.com Its contributions range from forming the backbone of novel polymers to its use in specialized optical materials.
Precursors for Polymer Synthesis
This compound serves as a monomeric building block in the field of polymer science. bldpharm.com Aromatic diamines are fundamental precursors in the synthesis of high-performance polymers, such as polyimides and polyamides. The two amine groups on the molecule can undergo condensation reactions with co-monomers like dianhydrides or dicarboxylic acid chlorides. These reactions lead to the formation of long polymer chains with the diamine integrated into the repeating unit, imparting specific thermal and mechanical properties to the resulting material. Derivatives of this scaffold are also utilized in the production of polymers and resins.
Building Blocks for Complex Chemical Structures
Beyond polymerization, this compound is a crucial intermediate for creating a wide array of complex organic molecules. bldpharm.com Its structural framework is employed in the synthesis of dyes, pigments, and other functional materials. The reactivity of the amine groups, combined with the steric and electronic effects of the methyl group, allows for controlled functionalization, enabling the development of novel compounds with tailored properties for specific applications in materials science.
Applications in Aggregation-Induced Emission (AIE) Materials
A notable application of this compound is in the development of materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.com AIE is a photophysical phenomenon where non-luminescent or weakly emitting molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. rsc.org This is often attributed to the restriction of intramolecular motion in the aggregated state. rsc.org this compound is used as an organic monomer or building block for constructing these AIE-active luminogens, which have significant potential for use in optoelectronic devices, chemical sensors, and biological imaging. bldpharm.comrsc.org
| Application Area | Specific Role of this compound | Relevant Section |
| Polymer Chemistry | Monomer for condensation polymerization | 6.1.1 |
| Material Science | Intermediate for complex functional materials | 6.1.2 |
| Optical Materials | Building block for AIE-active compounds | 6.1.3 |
| Drug Discovery | Core scaffold for creating compound libraries | 6.2.1 |
| Medicinal Chemistry | Precursor for synthesizing bioactive molecules | 6.2.2 |
Utility in Pharmaceutical and Medicinal Chemistry
In the realms of pharmaceutical and medicinal chemistry, the scaffold of this compound is a valuable starting point for the design and synthesis of new therapeutic agents. Its derivatives are investigated for their potential biological activities and serve as foundational structures in drug development programs. yufenggp.comechemi.com
Scaffold for Drug Discovery and Lead Compound Development
The concept of a "privileged scaffold" is central to modern drug discovery, where a core molecular structure is used as a template to generate a library of diverse compounds. bham.ac.uknih.gov this compound and its isomers serve as such scaffolds. The specific arrangement of its functional groups provides a three-dimensional framework that can be systematically modified to explore interactions with various biological targets. The presence of the N-methyl group can be particularly advantageous, as it may enhance metabolic stability and fine-tune the electronic properties of the molecule, which are critical factors in developing viable lead compounds. This approach allows for the creation of diverse compound collections for screening against diseases, aiming to identify novel drug candidates. bham.ac.uk
Synthesis of Biologically Active Molecules
This compound and its structural relatives are directly used in the synthesis of molecules that exhibit specific biological effects. yufenggp.com Aniline (B41778) derivatives are well-established building blocks for a multitude of pharmaceutical compounds with applications in treating a wide range of diseases. yufenggp.comechemi.com Research has demonstrated that N-substituted benzene-1,2-diamines, such as the isomeric N1-methylbenzene-1,2-diamine, can be reacted with other chemical entities to produce novel heterocyclic scaffolds. semanticscholar.org For instance, the condensation of N1-methylbenzene-1,2-diamine with phthalate (B1215562) derivatives has been used to synthesize 5,12-dihydrodibenzo[b,f] Current time information in West Northamptonshire, GB.sigmaaldrich.comdiazocine-6,11-diones. semanticscholar.org These resulting complex molecules can then be evaluated for biological activity, such as cytotoxic effects against cancer cell lines, demonstrating the role of the initial diamine in generating new, potentially therapeutic agents. semanticscholar.org
Investigation of Molecular Interactions with Biological Targets
The biological activity and potential therapeutic applications of molecules are often determined by their interactions with biological targets such as enzymes and receptors. For derivatives of benzene-1,3-diamine, the amine groups are crucial for forming hydrogen bonds with these targets, which can influence their activity.
While specific research on the biological interactions of this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, fluorinated derivatives like 5-Fluoro-N1-methylbenzene-1,2-diamine are investigated for their potential to interact with enzymes and receptors, where the fluorine atom may enhance binding affinity. smolecule.com The amine groups can act as nucleophiles, participating in reactions that could be relevant in a biological context. smolecule.com The study of related compounds helps in understanding how this compound might behave and guides research into its potential as a biochemical probe or a lead compound in drug development. smolecule.comsmolecule.com
Table 1: Potential Molecular Interactions Based on Structural Analogs
| Interaction Type | Biological Target | Potential Effect | Structural Feature |
|---|---|---|---|
| Hydrogen Bonding | Enzymes, Receptors | Modulation of target activity | Amine groups |
| Nucleophilic Attack | Electrophilic centers on biomolecules | Covalent modification | Amine groups smolecule.com |
Applications in the Dye and Pigment Industry
Aromatic diamines are fundamental components in the synthesis of a wide array of dyes and pigments. ontosight.ai The parent compound, benzene-1,3-diamine (also known as m-phenylenediamine), and its derivatives are used extensively as dye intermediates. dyestuffintermediates.comdyestuffintermediates.comnih.gov For example, 4-Methylbenzene-1,3-diamine is a known precursor in the synthesis of various synthetic dyes. dyestuffintermediates.com
This compound, sharing the core m-phenylenediamine (B132917) structure, is positioned as a valuable intermediate in this industry. Its amine groups can undergo diazotization and coupling reactions, which are central to the formation of azo dyes, a large and important class of colorants. The presence of the methyl group can also fine-tune the properties of the final dye, such as its color, fastness, and solubility.
Table 2: Related Diamines in Dye Synthesis
| Compound Name | CAS Number | Application Note |
|---|---|---|
| 4-Methylbenzene-1,3-diamine | 95-80-7 | Used as an intermediate for various dyes, including direct and sulphur dyes. dyestuffintermediates.com |
| N1,N1-dimethylbenzene-1,3-diamine | 2836-04-6 | Listed as a dye intermediate. dyestuffintermediates.com |
| Benzene-1,3-diamine | 108-45-2 | A foundational chemical used in dye manufacturing. nih.gov |
Catalytic Applications and Ligand Design
The amine functional groups in this compound make it a suitable candidate for the design of specialized ligands for transition metal catalysts. Pincer ligands, which are chelating agents that bind tightly to a metal center, are crucial in modern catalysis.
Research has shown that m-phenylenediamine can be used as a starting material to create PNP and PCP pincer ligands through condensation reactions with chlorophosphines. acs.org These ligands, when complexed with metals like palladium or iron, form catalysts for reactions such as the coupling of aldehydes. acs.org Given that this compound is a derivative of m-phenylenediamine, it can be similarly employed to synthesize tailored pincer ligands. The N-methyl group can introduce specific steric and electronic properties to the resulting catalyst, potentially influencing its activity, selectivity, and stability.
Use as a Laboratory Reagent in Specialized Syntheses
This compound is commercially available as a laboratory reagent and building block for organic synthesis. sigmaaldrich.comsigmaaldrich.combldpharm.com Its bifunctional nature, with two amine groups of differing reactivity (one primary, one secondary), allows for selective chemical modifications. This makes it a useful intermediate for creating more complex molecules with specific functionalities. cymitquimica.com
In the laboratory, it can be used in a variety of reactions, including nucleophilic substitutions, acylations, and condensation reactions. smolecule.comcymitquimica.com For example, its derivatives are used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The compound's utility as a starting material is noted by numerous chemical suppliers who provide it for research and development purposes. sigmaaldrich.combldpharm.com
Table 3: Properties of this compound as a Laboratory Reagent
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 50617-73-7 | nih.gov |
| Molecular Formula | C₇H₁₀N₂ | nih.gov |
| Molecular Weight | 122.17 g/mol | nih.gov |
| Primary Use | Building block in organic synthesis, chemical intermediate. | smolecule.combldpharm.com |
| Key Reactions | Nucleophilic substitution, condensation, acylation. | smolecule.comcymitquimica.com |
Environmental and Toxicological Research on N1 Methylbenzene 1,3 Diamine
Environmental Fate and Transport Mechanisms
The environmental fate and transport of a chemical compound are governed by its physical and chemical properties. For N1-Methylbenzene-1,3-diamine, specific experimental data on its environmental behavior is limited. However, its likely conduct in the environment can be inferred from its structural properties and data on related aromatic amines.
General principles of environmental science suggest that aromatic amines can be mobile in the environment. Their transport is influenced by soil composition, pH, and water content. The amine groups in this compound can become protonated in acidic environmental conditions, which would increase its water solubility and potential for leaching into groundwater. Conversely, the non-polar benzene (B151609) ring and methyl group may lead to sorption onto organic matter in soil and sediment, which could limit its mobility. The European Chemicals Agency (ECHA) provides environmental fate and pathway information for related compounds like 3(or 4)-methylbenzene-1,2-diamine, which includes data on adsorption/desorption and distribution modeling that can serve as a proxy for understanding the potential behavior of this compound. europa.eu
Interactive Table: Predicted Physicochemical Properties Influencing Environmental Fate Below are predicted physicochemical properties for this compound that are crucial for assessing its environmental fate and transport.
| Property | Predicted Value | Implication for Environmental Fate | Source |
| Molecular Weight | 122.17 g/mol | Influences diffusion and transport rates. | nih.gov |
| XLogP3 | 1.2 | Indicates a moderate potential for bioaccumulation and sorption to organic matter. | nih.gov |
| Water Solubility | Insoluble | Limited solubility may reduce mobility in aqueous systems but increase partitioning to sediment. | sigmaaldrich.com |
| Vapor Pressure | Not available | A low vapor pressure would suggest that volatilization from water or soil surfaces is not a significant transport mechanism. | |
| Henry's Law Constant | Not available | This value would determine the partitioning between air and water. |
Potential for Formation of N-Nitroso Compounds and Related Research
A significant toxicological concern for secondary amines, such as this compound, is their potential to react with nitrosating agents in the environment to form N-nitroso compounds. N-nitrosamines are a class of chemicals that are of high concern due to their carcinogenic properties in various animal species. msu.edu
The reaction, known as N-nitrosation, typically occurs when a secondary amine reacts with nitrous acid (HNO₂) under acidic conditions. msu.edu Nitrous acid can be formed in the environment from nitrites, which are naturally present in soil and water and are also used as food preservatives. The N-methyl group on this compound makes it a secondary amine and thus susceptible to this reaction. The general reaction is as follows:
R₂NH + HNO₂ → R₂N-N=O + H₂O (Where R₂NH represents a secondary amine)
While no specific studies on the N-nitrosation of this compound were found in the reviewed literature, research on other secondary aryl amines confirms this reaction pathway. msu.edu For instance, 2º-Aryl amines are known to react with nitrous acid to form N-nitrosamine derivatives. msu.edu The presence of an activating amino group on the benzene ring could potentially influence the rate and extent of this reaction.
Interactive Table: Factors Influencing N-Nitrosamine Formation This table outlines general factors that can influence the formation of N-nitrosamines from secondary amines like this compound in the environment.
| Factor | Influence on N-Nitrosation |
| pH | The reaction is typically favored under acidic conditions which promote the formation of the nitrosating agent, the nitrosonium cation (NO⁺). msu.edu |
| Nitrite Concentration | Higher concentrations of nitrite, the precursor to nitrous acid, will increase the rate of N-nitrosamine formation. |
| Amine Basicity | The basicity of the amine can affect its reactivity towards the nitrosating agent. |
| Temperature | Reaction rates generally increase with temperature. |
| Presence of Catalysts or Inhibitors | Certain compounds can catalyze or inhibit the N-nitrosation reaction. |
Degradation Pathways and By-product Analysis
The degradation of this compound in the environment can occur through biotic (biodegradation) and abiotic (e.g., photodegradation, hydrolysis) processes. Specific studies on the degradation pathways and by-products of this compound are not well-documented in the available literature. However, research on similar aromatic amines provides insight into potential degradation routes.
Biodegradation: Microbial degradation is a key process for the removal of organic pollutants from the environment. The biodegradability of aromatic amines can vary widely depending on their structure and the environmental conditions. The presence of a methyl group and two amine groups on the benzene ring of this compound will influence its susceptibility to microbial attack. Generally, the biodegradation of aromatic amines can be initiated by hydroxylation and subsequent ring cleavage. The ECHA registration dossier for the related compound 3(or 4)-methylbenzene-1,2-diamine contains information on biodegradation screening tests, which can offer some indication of the potential for microbial degradation. europa.eu
Photodegradation: Aromatic amines can undergo photodegradation in the presence of sunlight, particularly in aqueous environments. This process can involve direct photolysis or indirect photolysis mediated by photosensitizing substances present in natural waters. Research on other benzene-diamine derivatives suggests that photodegradation can be a significant removal pathway. For example, studies on N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine propose that photodegradation can be studied by exposing the compound to UV light and identifying intermediates using techniques like LC-MS.
Potential Degradation By-products: The degradation of this compound is expected to produce a variety of intermediate by-products before complete mineralization to carbon dioxide, water, and inorganic nitrogen. The nature of these by-products depends on the degradation pathway.
Oxidative pathways could lead to the formation of hydroxylated derivatives, quinones, and ring-opened products.
N-demethylation could occur, leading to the formation of 1,3-benzenediamine.
Incomplete degradation could also lead to the formation of more persistent and potentially toxic transformation products.
Analysis of degradation by-products is crucial for a complete environmental risk assessment. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are typically employed for the identification of these transformation products.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of aromatic amines often involves multi-step processes that utilize harsh reagents and generate significant waste. Future research is increasingly focused on developing greener, more efficient, and economically viable synthetic routes to N1-methylbenzene-1,3-diamine and its derivatives.
One promising approach is the direct conversion of readily available precursors like cyclohexanones. A recently developed method co-catalyzed by iodine and copper utilizes air as a green oxidant to transform cyclohexanones into substituted o-phenylenediamines under mild conditions. rsc.orgrsc.org This strategy minimizes hazardous by-products and avoids the need for pre-functionalized aromatic compounds. rsc.org Adapting such aerobic oxidative aromatization techniques for the synthesis of m-phenylenediamines like this compound represents a significant and sustainable advancement.
Furthermore, the principles of green chemistry are being applied to the synthesis of related heterocyclic compounds, such as benzimidazoles, which can be derived from phenylenediamines. scirp.orgeijppr.com These methods often employ water as a solvent or solvent-free conditions, reducing the environmental impact. scirp.org Future synthetic strategies for this compound will likely incorporate these principles, focusing on:
Catalytic Systems: Exploring novel catalysts, including biocatalysts and photocatalysts, to replace traditional stoichiometric reagents.
Alternative Feedstocks: Investigating the use of renewable feedstocks to move away from petroleum-based starting materials.
Process Intensification: Utilizing technologies like continuous flow chemistry to improve efficiency, safety, and scalability.
| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |
| Aerobic Oxidative Aromatization | Use of air as an oxidant; mild reaction conditions. rsc.orgrsc.org | Reduced waste, increased safety, use of inexpensive starting materials. rsc.org |
| Green Catalysis | Employment of water as a solvent or solvent-free reactions; use of recyclable catalysts. scirp.orgresearchgate.net | Environmentally benign, cost-effective, simplified work-up procedures. scirp.org |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced reaction control, improved safety, and easier scalability. |
Exploration of this compound in Advanced Functional Materials
Phenylenediamines are fundamental building blocks for a wide range of polymers and functional materials. nsf.gov The specific structure of this compound, with its primary and secondary amine groups, offers unique possibilities for creating materials with tailored properties.
In polymer chemistry, this diamine can serve as a monomer for the synthesis of polyamides, polyimides, and polyureas. The presence of the N-methyl group can influence the polymer's solubility, thermal stability, and mechanical properties by disrupting chain packing and reducing intermolecular hydrogen bonding compared to its unsubstituted counterpart, m-phenylenediamine (B132917).
Emerging research areas for this compound in materials science include:
High-Performance Polymers: Incorporation into polymer backbones to create materials with enhanced thermal resistance, chemical stability, and specific mechanical characteristics.
Organic Electronics: As a precursor for conductive polymers or as a component in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com The electron-donating nature of the amino groups can be tuned to control the electronic properties of the final material.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The two amine groups can act as ligands, coordinating with metal ions to form extended network structures. These materials have potential applications in gas storage, catalysis, and sensing.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency
Phenylenediamine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.netajptr.com SAR studies are crucial for optimizing the therapeutic potential of these compounds. By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can design more potent and selective drug candidates.
For instance, in the development of Factor Xa inhibitors, a class of anticoagulant drugs, the phenylenediamine core has been explored as a bioisosteric replacement for other cyclic diamines. researchgate.net SAR studies in this area have shown that the nature and position of substituents on the phenylenediamine ring are critical for activity. researchgate.net
Future SAR studies involving this compound could focus on:
Anticancer Agents: Investigating how modifications to the this compound scaffold affect cytotoxicity against various cancer cell lines. smolecule.com
Antimicrobial Compounds: Exploring the impact of different substituents on the antibacterial and antifungal properties of this compound derivatives. mdpi.com
Enzyme Inhibitors: Designing novel inhibitors for specific enzymes by using the this compound core as a starting point for derivatization.
| Structural Modification on Phenylenediamine Scaffold | Potential Impact on Biological Activity |
| Substitution on the Aromatic Ring | Alters lipophilicity, electronic properties, and steric interactions with the target protein. researchgate.net |
| Alkylation/Acylation of Amine Groups | Modifies hydrogen bonding capacity, solubility, and metabolic stability. smolecule.com |
| Introduction of Heterocyclic Moieties | Can introduce new binding interactions and improve pharmacokinetic properties. semanticscholar.org |
Synergistic Integration of Experimental and Computational Research
The combination of experimental synthesis and characterization with computational modeling provides a powerful approach to understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can offer deep insights into molecular structure, electronic properties, and reaction mechanisms. acs.orgsmolecule.com
In the study of p-phenylenediamine (B122844) polymerization, DFT has been used to elucidate the reaction mechanism, including the energies of transition states and intermediates. nsf.govnih.gov This knowledge helps in optimizing reaction conditions and controlling the properties of the resulting polymer. Similar computational studies on this compound could predict its reactivity in polymerization and other chemical transformations.
The synergistic integration of experimental and computational methods can accelerate research in several ways:
Rational Design of Materials: Computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific material applications before their synthesis. acs.org
Understanding Reaction Mechanisms: DFT calculations can help to elucidate complex reaction pathways, complementing experimental mechanistic studies. acs.org
Predicting Biological Activity: Molecular docking and other computational techniques can predict the binding affinity of this compound derivatives to biological targets, guiding the synthesis of new potential therapeutic agents. researchgate.net
Comprehensive Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing novel chemical transformations. The presence of two distinct amine groups—a primary and a secondary amine—complicates its reactivity compared to simpler symmetrical diamines.
Mechanistic studies on related compounds provide a framework for understanding the potential reactions of this compound. For example, investigations into the hydrolysis of p-phenylenediamine antioxidants have revealed that the reaction is primarily driven by the protonation of the nitrogen atom. acs.org The N-formylation of a p-phenylenediamine derivative has been shown to proceed through an oxidation-reduction process. nih.gov
Future research should aim to elucidate the mechanisms of key reactions involving this compound, such as:
Selective Functionalization: Developing methods to selectively react at either the primary or secondary amine, which is crucial for synthesizing well-defined derivatives and polymers.
Polymerization Kinetics and Mechanism: Studying the kinetics and mechanism of its polymerization to control the molecular weight, architecture, and properties of the resulting polymers. nsf.govnih.gov
Cyclization Reactions: Investigating the formation of heterocyclic compounds, which are often of medicinal importance. researchgate.net
By focusing on these emerging research areas, the scientific community can unlock the full potential of this compound as a valuable building block for a new generation of sustainable chemicals, advanced materials, and biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
